4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives .
Scientific Research Applications
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the combination of its pyridine, pyrrolidine, and morpholine rings, along with the presence of fluorine and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C15H17F4N3O2 |
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Molecular Weight |
347.31 g/mol |
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17F4N3O2/c16-11-7-10(15(17,18)19)8-20-13(11)22-5-6-24-12(9-22)14(23)21-3-1-2-4-21/h7-8,12H,1-6,9H2 |
InChI Key |
JZFWLTCMMXPOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)F |
Origin of Product |
United States |
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